N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide (CAS 327051-43-4, molecular formula C21H16N2O3, molecular weight 344.37 g/mol) belongs to the N-(2-benzoxazol-2-ylphenyl)benzamide chemotype, a scaffold first disclosed as a novel antileishmanial class in 2008. The compound features a 2-phenylbenzoxazole core with a 3-hydroxy substitution on the central phenyl ring and a 3-methylbenzamide side chain.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 327051-43-4
Cat. No. B2430861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide
CAS327051-43-4
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O
InChIInChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-16(18(24)12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25)
InChIKeyGNVWIEXAJSAZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide (CAS 327051-43-4) – Structural Identity and Research Lineage


N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide (CAS 327051-43-4, molecular formula C21H16N2O3, molecular weight 344.37 g/mol) belongs to the N-(2-benzoxazol-2-ylphenyl)benzamide chemotype, a scaffold first disclosed as a novel antileishmanial class in 2008 [1]. The compound features a 2-phenylbenzoxazole core with a 3-hydroxy substitution on the central phenyl ring and a 3-methylbenzamide side chain. This structural class is related to N-(o-hydroxyphenyl)benzamides studied as potential metabolites of antimicrobial benzoxazoles [2]. The closest commercially listed analog is the 4-methylbenzamide regioisomer (CAS 327051-14-9), which differs only in the position of the methyl group on the terminal benzamide ring.

Why N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the N-(2-benzoxazol-2-ylphenyl)benzamide series, minor structural perturbations produce large shifts in biological selectivity. The 2008 Tipparaju et al. study demonstrated that among closely related benzamide analogues, only three compounds (14, 15, and 25) achieved selective nanomolar inhibition of Leishmania donovani while others in the same series were inactive or cytotoxic [1]. Separately, Sener et al. showed that in the N-(o-hydroxyphenyl)benzamide metabolite series, the identity and position of the benzamide substituent determined whether antimicrobial activity against specific Gram-positive, Gram-negative, or fungal strains was observed, with MIC values varying from 12.5 to >100 μg/mL across the 16-compound panel [2]. The 3-methyl substitution pattern of CAS 327051-43-4 distinguishes it from the 4-methyl analog (CAS 327051-14-9) and from unsubstituted benzamide variants, and these differences cannot be presumed biologically neutral without compound-specific data.

Quantitative Differentiation Evidence for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide vs. Closest Analogs


Meta-Methyl vs. Para-Methyl Benzamide Substitution: Regioisomeric Differentiation

CAS 327051-43-4 bears a 3-methyl substitution on the terminal benzamide ring. Its closest cataloged analog, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide (CAS 327051-14-9), bears a 4-methyl group. In the structurally related N-(o-hydroxyphenyl)benzamide series studied by Sener et al., the position of substituents on the benzamide ring directly controlled antimicrobial spectrum and potency. For instance, compound 2f (a 4-amino substituted benzamide) showed two dilutions better antifungal activity than its cyclic benzoxazole analogue 5 against Candida albicans, and one dilution better antibacterial activity against Streptococcus faecalis and Klebsiella pneumoniae [1]. No direct head-to-head comparison data between the 3-methyl and 4-methyl isomers of this specific scaffold were identified in public literature.

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Presence of the Benzoxazole Moiety vs. Simple N-(o-Hydroxyphenyl)benzamide Metabolites

CAS 327051-43-4 contains an intact 2-phenylbenzoxazole heterocycle, distinguishing it from the ring-opened N-(o-hydroxyphenyl)benzamide metabolites studied by Sener et al. The Sener study directly compared the antimicrobial activity of open-chain benzamide metabolites (2a, 2b, 2f, 2g, 2h, 2k) against their cyclic benzoxazole analogues (compounds 3–8). Compound 2f (open-chain 4-amino-N-(o-hydroxyphenyl)benzamide) was found to possess two dilutions better antifungal activity than its cyclic benzoxazole analogue 5 against C. albicans, while having one dilution better antibacterial activity against S. faecalis and K. pneumoniae [1]. This demonstrates that the open vs. cyclic form is not functionally equivalent and can invert or modulate the potency profile.

Drug Metabolism Antimicrobial Prodrugs Heterocyclic Chemistry

Antileishmanial Chemotype Potential: N-(2-Benzoxazol-2-ylphenyl)benzamide Scaffold Validation

The N-(2-benzoxazol-2-ylphenyl)benzamide scaffold, of which CAS 327051-43-4 is a member, was validated as a novel antileishmanial chemotype by Tipparaju et al. (2008). In that study, compounds 14, 15, and 25 from this chemotype selectively inhibited Leishmania donovani at nanomolar concentrations with much lower cytotoxicity against L6 mammalian cells [1]. The lead compound A-33853 was 3-fold more active than miltefosine, a clinically approved antileishmanial drug. While CAS 327051-43-4 itself was not among the specific compounds assayed in that publication, its structural congruence with the active series (2-phenylbenzoxazole core with benzamide substitution) places it within the validated pharmacophore space.

Neglected Tropical Diseases Antileishmanial Drug Discovery Phenotypic Screening

3-Hydroxy vs. 4-Hydroxy Phenyl Substitution: Regioisomeric Control of Intramolecular H-Bonding and Tautomeric State

CAS 327051-43-4 features a 3-hydroxy group ortho to the benzoxazole ring on the central phenyl ring, enabling intramolecular hydrogen bonding with the benzoxazole nitrogen. A cataloged regioisomer, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide (CAS 327051-14-9), places the hydroxyl group para to the benzoxazole, which precludes this intramolecular interaction. In the broader 2-(2-hydroxyphenyl)benzoxazole literature, this ortho-hydroxy motif is known to enable excited-state intramolecular proton transfer (ESIPT) and influence both photophysical properties and metal-chelating behavior . No direct comparative biological data between the 3-hydroxy and 4-hydroxy regioisomers of this scaffold were identified in public literature.

Physicochemical Properties Tautomerism Drug Design

Evidence-Backed Application Scenarios for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide (CAS 327051-43-4)


Structure-Activity Relationship (SAR) Expansion of the N-(2-Benzoxazol-2-ylphenyl)benzamide Antileishmanial Chemotype

Investigators building on the Tipparaju et al. (2008) discovery of N-(2-benzoxazol-2-ylphenyl)benzamides as nanomolar antileishmanial agents [1] can use CAS 327051-43-4 to probe the 3-methylbenzamide substitution variant. The validated scaffold has demonstrated selectivity against L. donovani over mammalian L6 cells when appropriately substituted, and exploring the 3-methyl position may yield compounds with improved selectivity or pharmacokinetic properties relative to the published leads.

Comparative Metabolism Studies: Cyclic Benzoxazole Prodrug vs. Ring-Opened Metabolite

The Sener et al. (2000) study established that open-chain N-(o-hydroxyphenyl)benzamides can exhibit different and sometimes superior antimicrobial activity compared to their cyclic benzoxazole precursors [2]. CAS 327051-43-4 serves as the intact benzoxazole form for direct paired comparison with its hypothetical ring-opened metabolite, enabling researchers to determine whether the 3-methyl substitution pattern favors prodrug or metabolite-mediated activity.

Regioisomeric Selectivity Profiling in Antimicrobial Screening Panels

Given that the Sener et al. panel demonstrated MIC values ranging from 12.5 to >100 μg/mL depending on substitution pattern across Gram-positive, Gram-negative, and fungal strains [2], CAS 327051-43-4 can be screened alongside its 4-methyl analog (CAS 327051-14-9) and unsubstituted benzamide derivative to quantify the contribution of the 3-methyl group to antimicrobial spectrum and potency. This is directly relevant for groups optimizing benzoxazole-based anti-infectives.

Physicochemical and Photophysical Characterization of Ortho-Hydroxy Benzoxazole Derivatives

The 3-hydroxy group ortho to the benzoxazole ring in CAS 327051-43-4 enables intramolecular hydrogen bonding that is absent in the 4-hydroxy regioisomer (CAS 327051-14-9). This structural feature is central to ESIPT fluorescence and metal-chelating properties documented for the 2-(2-hydroxyphenyl)benzoxazole class. Procurement of this specific regioisomer is essential for studies investigating fluorescent probe development or metal-sensing applications.

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.